GSK3368715 is a small molecule inhibitor that targets protein arginine methyltransferase 1 (PRMT1), a key enzyme involved in the methylation of arginine residues on proteins. This compound has garnered attention due to its potential therapeutic applications in various cancers and autoimmune diseases, where PRMT1 plays a significant role in regulating cellular processes such as proliferation, differentiation, and apoptosis. The crystal structure of PRMT1 complexed with GSK3368715 has been elucidated, providing insights into its binding mechanism and efficacy as an inhibitor .
GSK3368715 was developed by GlaxoSmithKline as part of a broader effort to discover selective inhibitors of PRMTs, which are implicated in numerous pathological conditions. The synthesis and characterization of GSK3368715 have been documented in various studies, highlighting its potential as a therapeutic agent .
GSK3368715 is classified as a Type I protein arginine methyltransferase inhibitor. This classification is based on its mechanism of action, which involves the selective inhibition of the PRMT1 enzyme, thereby affecting the methylation status of target proteins involved in critical cellular functions .
The synthesis of GSK3368715 involves several chemical transformations that convert simple starting materials into the final product.
The molecular structure of GSK3368715 is characterized by specific functional groups that facilitate its interaction with PRMT1.
GSK3368715 participates in various chemical reactions relevant to its mechanism of action.
The mechanism by which GSK3368715 exerts its effects involves disrupting normal PRMT1 function.
Understanding the physical and chemical properties of GSK3368715 is crucial for its application in research.
GSK3368715 has potential applications in scientific research and therapeutic development.
Protein arginine methyltransferases (PRMTs) catalyze the post-translational methylation of arginine residues in histones and non-histone proteins, regulating essential cellular processes. These enzymes are classified into three types:
PRMT1 accounts for >85% of cellular methylation activity and is overexpressed in numerous cancers. It regulates DNA repair, RNA splicing, transcriptional control, and signal transduction—processes frequently co-opted during oncogenesis [4] [6]. The dysregulation of PRMT-mediated methylation contributes to unchecked proliferation, metastatic dissemination, and therapeutic resistance, establishing PRMTs as compelling oncology targets [1] [8].
Table 1: PRMT Isoforms and Their Cancer-Associated Functions
Isoform | Type | Primary Functions | Cancer Relevance |
---|---|---|---|
PRMT1 | I | H4R3me2a, DNA repair, splicing regulation | Overexpressed in solid/hematologic malignancies |
PRMT4 (CARM1) | I | H3R17me2a, transcriptional coactivation | Linked to hormone-driven cancers |
PRMT5 | II | H4R3me2s, spliceosome assembly | Essential in MTAP-deleted cancers |
PRMT6 | I | H3R2me2a, transcriptional repression | Overexpressed in lung/pancreatic cancers |
PRMT7 | III | Histone H4 and H2A methylation | Implicated in chemotherapy resistance |
Type I PRMTs drive tumorigenesis through multifaceted mechanisms:
Elevated PRMT1 expression correlates with poor prognosis across cancers. In multiple myeloma, its overexpression associates with shortened progression-free survival (HR = 2.1; p < 0.001) and development of relapsed/refractory disease [6].
Therapeutic targeting of Type I PRMTs exploits two key vulnerabilities:
Preclinical data further demonstrate synergy between Type I and Type II PRMT inhibitors. Co-inhibition of PRMT1 and PRMT5 reduces tumor growth in diffuse large B-cell lymphoma (DLBCL) by 98% versus 40–60% with single agents, indicating complementary disruption of methylation-dependent survival pathways [1] [3].
GSK3368715 (developmental codes: EPZ019997, GSK-3368715) represents the first clinical-stage Type I PRMT inhibitor. Its biochemical profile and mechanism include:
Table 2: GSK3368715 Inhibitory Profile Against PRMT Isoforms
PRMT Isoform | Type | IC₅₀ (nM) | Selectivity Fold vs. PRMT1 |
---|---|---|---|
PRMT1 | I | 3.1 | 1 (Reference) |
PRMT8 | I | 1.7 | 1.8 |
PRMT6 | I | 5.7 | 0.54 |
PRMT3 | I | 48 | 0.06 |
PRMT4 (CARM1) | I | 1148 | 0.003 |
PRMT5 | II | >10,000 | <0.0003 |
The compound entered clinical evaluation in a Phase 1 trial (NCT03666988) for advanced solid tumors. Pharmacokinetic analysis showed rapid absorption (Tmax = 1 hour) and dose-dependent exposure, with 100 mg daily achieving plasma concentrations exceeding the PRMT1 IC₅₀ for >12 hours. Target engagement was confirmed in blood mononuclear cells, though tumor biopsies exhibited variable ADMA reduction (29% mean decrease at 100 mg) [1].
Table 3: Comparative Profile of Clinical PRMT Inhibitors
Parameter | GSK3368715 (Type I) | GSK3326595 (PRMT5i) | JNJ-64619178 (PRMT5i) |
---|---|---|---|
Primary Target | PRMT1/3/6/8 | PRMT5 | PRMT5 |
MTAP Synthetic Lethality | Yes (Preclinical) | Yes (Clinical) | Yes (Clinical) |
Key Cancer Indications | DLBCL, Pancreatic | Breast, NSCLC | NSCLC, DLBCL |
Clinical Status | Phase 1 terminated | Phase 2 ongoing | Phase 1 ongoing |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7